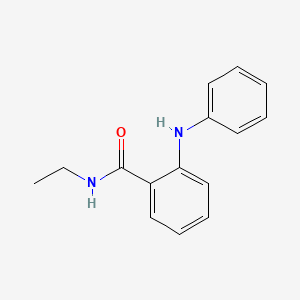

N-ethyl-2-(phenylamino)benzamide

Description

Properties

IUPAC Name |

2-anilino-N-ethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-2-16-15(18)13-10-6-7-11-14(13)17-12-8-4-3-5-9-12/h3-11,17H,2H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYLOYZNOUCFGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=CC=C1NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(phenylamino)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method involves the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation has been reported to be an efficient and green method for the preparation of benzamide derivatives .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar condensation methods. The choice of catalysts and reaction conditions can vary depending on the desired yield and purity of the final product. The use of recoverable catalysts and eco-friendly processes is often preferred to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(phenylamino)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide core or the phenylamino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-ethyl-2-(phenylamino)benzamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Industry: It is used in the production of materials with specific optoelectronic properties.

Mechanism of Action

The mechanism of action of N-ethyl-2-(phenylamino)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response . The compound’s ability to bind to these enzymes and inhibit their activity is crucial for its anti-inflammatory effects. Additionally, molecular docking studies have provided insights into the binding interactions between the compound and its target proteins .

Comparison with Similar Compounds

N-ethyl-2-(phenylamino)benzamide can be compared with other similar compounds, such as:

N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds have similar structures but include a benzo[d]thiazole ring, which can enhance their biological activities.

N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides: These derivatives have additional morpholino groups, which can further modify their chemical and biological properties.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical reactivity and biological activities.

Q & A

Basic Research Questions

Q. What are common synthetic routes for N-ethyl-2-(phenylamino)benzamide?

- Methodology : The compound can be synthesized via multi-step reactions involving acylation and substitution. For example, coupling 2-aminophenol with an ethyl-substituted benzoyl chloride under reflux in pyridine (4–8 hours) yields the core structure . Hydrogenation (e.g., using Pd/C and H₂ in methanol) or protective group strategies (e.g., TIPSCl for hydroxyl protection) may refine selectivity .

Q. How can structural characterization be performed for this compound?

- Methodology : Use X-ray crystallography (via programs like SUPERFLIP for charge-flipping solutions ) to resolve crystal packing and hydrogen-bonding networks. Complement this with spectroscopic techniques:

- NMR : Assign peaks for the ethyl group (δ ~1.2–1.5 ppm for CH₃, δ ~3.4–3.8 ppm for CH₂).

- FT-IR : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1540 cm⁻¹) .

Q. What in vitro assays are suitable for evaluating biological activity?

- Methodology :

- Anticancer Activity : Screen against glioblastoma cell lines (e.g., U87-MG) using MTT assays, with IC₅₀ calculations .

- Enzyme Inhibition : Test inhibition of bacterial biofilm regulators (e.g., diguanylate cyclases) via c-di-GMP quantification .

Advanced Research Questions

Q. How can molecular docking predict binding modes of this compound to therapeutic targets?

- Methodology :

- Software : Use AutoDock Vina for docking, which employs a scoring function combining empirical and knowledge-based terms for binding affinity prediction .

- Protocol :

Prepare the ligand (protonation states, energy minimization).

Generate grid maps around the target’s active site (e.g., SARS-CoV-2 PLpro ).

Run multithreaded docking simulations and cluster results by RMSD .

- Validation : Compare predicted poses with crystallographic data (e.g., pi-stacking interactions with Tyr269/Tyr274 in PLpro ).

Q. How can structure-activity relationships (SAR) be optimized for enhanced activity?

- Methodology :

- Modifications : Introduce electron-withdrawing groups (e.g., Cl, CF₃) to the benzamide ring to enhance electrophilicity and target binding .

- In Silico Screening : Use Lipinski’s rule of five and bioactivity scores (e.g., GPCR ligand potential) to prioritize derivatives .

- Validation : Cross-reference computed toxicity (e.g., ProtTox-II ) with experimental cytotoxicity assays .

Q. How to resolve contradictions in biological activity data across studies?

- Methodology :

- Assay Variability : Control for cell line specificity (e.g., glioblastoma vs. breast cancer models) and culture conditions (e.g., PGE₂ levels in astrocytes ).

- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and rule off-target effects .

Q. What analytical techniques validate purity and stability under experimental conditions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.